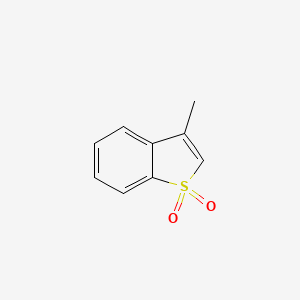

3-Methylbenzothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

3-methyl-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAZNDCIMXHKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214257 | |

| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-91-3 | |

| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene 1,1-dioxide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylbenzothiophene 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methylbenzothiophene 1,1-dioxide from its precursor, 3-methylbenzothiophene. The oxidation of the sulfur heteroatom is a critical transformation that significantly alters the molecule's electronic and physicochemical properties, making the resulting sulfone a valuable building block in medicinal chemistry and materials science.[1] This document delves into the underlying reaction mechanisms, offers a comparative analysis of various oxidative methods, and presents a detailed, field-proven experimental protocol. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory application, emphasizing safety, efficiency, and validation at each step.

Introduction: The Significance of the Benzothiophene Sulfone Scaffold

The benzothiophene core is a prominent heterocyclic motif found in numerous pharmacologically active compounds. The strategic oxidation of the sulfur atom to a sulfone group (SO₂) dramatically transforms its electron-donating character into a potent electron-accepting group.[1] This fundamental electronic shift modifies the molecule's properties, including:

-

Increased Polarity and Solubility: Enhancing aqueous solubility, a key parameter in drug design.

-

Hydrogen Bond Accepting Capability: The sulfone oxygens can participate in hydrogen bonding, influencing molecular interactions with biological targets.

-

Metabolic Stability: The sulfone group is generally resistant to further metabolic oxidation.

-

Modulated Biological Activity: The altered electronic profile can lead to novel or enhanced interactions with enzymes and receptors.

Given these attributes, 3-Methylbenzothiophene 1,1-dioxide serves as a versatile synthon for creating advanced organic materials and exploring new therapeutic agents. This guide focuses on the direct and efficient conversion of 3-methylbenzothiophene to its 1,1-dioxide derivative.

Mechanistic Rationale: The Oxidation of Thioethers

The conversion of a thioether (sulfide) to a sulfone is a two-stage oxidation process. The sulfur atom in 3-methylbenzothiophene acts as a nucleophile, attacking an electrophilic oxygen atom from the chosen oxidizing agent.

-

First Oxidation: The initial attack forms a sulfoxide intermediate (3-Methylbenzothiophene 1-oxide). This step requires one equivalent of the oxidant.

-

Second Oxidation: The sulfur atom in the sulfoxide is less nucleophilic than in the starting sulfide. However, under appropriate conditions, it undergoes a second oxidation to yield the thermodynamically stable sulfone (3-Methylbenzothiophene 1,1-dioxide). This requires a second equivalent of the oxidant.

Controlling the reaction to selectively stop at the sulfoxide or proceed to the sulfone is a key experimental challenge, primarily managed by adjusting stoichiometry, reaction temperature, and choice of oxidant. For the synthesis of the 1,1-dioxide, conditions are chosen to ensure the reaction proceeds to completion.

Caption: Stepwise oxidation from sulfide to sulfone via a sulfoxide intermediate.

Comparative Analysis of Oxidative Methods

The choice of oxidizing agent is paramount and depends on factors such as substrate tolerance, cost, safety, and desired yield. Several reagents are capable of effecting this transformation. A facile method for the clean conversion of benzothiophenes to their corresponding sulfones involves an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅).[2] Other traditional methods for synthesizing thiophene 1,1-dioxides include the oxidation of thiophenes.[3]

| Oxidizing Agent(s) | Typical Solvent(s) | Key Advantages | Key Considerations & Disadvantages |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid, Water | Inexpensive, environmentally benign ("green") reagent. | Requires heating; can be slow. Risk of runaway reaction if not controlled. |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), Chloroform | Highly efficient, often works at low temperatures, predictable. | Can be shock-sensitive; relatively expensive; chlorinated waste. |

| Potassium Permanganate (KMnO₄) | Acetone, Water/t-BuOH | Very strong oxidant, inexpensive. | Poor selectivity; can cleave the aromatic ring or oxidize the methyl group. Generates MnO₂ waste. |

| Ferrate(VI) | Acetonitrile/Phosphate Buffer | Powerful oxidant; complete conversion is achievable.[4] | pH-sensitive; requires specific molar ratios (approx. 7.5 eq.).[4] |

| Hydrogen Peroxide (H₂O₂) / P₂O₅ | Acetonitrile | Effective for electron-poor systems; reagent can be pre-made and stored.[2] | Preparation of the oxidizing solution requires care. |

For this guide, we will focus on a robust and widely applicable protocol using hydrogen peroxide in acetic acid, which balances efficacy, cost, and safety.

Detailed Experimental Protocol: H₂O₂/Acetic Acid Method

This protocol is designed as a self-validating system. Each step includes rationale and expected observations.

4.1 Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Notes |

| 3-Methylbenzothiophene | 1455-18-1 | 148.23 g/mol | >96% | Starting material.[5] |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade | Solvent and catalyst. |

| Hydrogen Peroxide | 7722-84-1 | 34.01 g/mol | 30% (w/w) in H₂O | Oxidizing agent. |

| Sodium Bicarbonate | 144-55-6 | 84.01 g/mol | Reagent Grade | For neutralization. |

| Sodium Sulfite | 7757-83-7 | 126.04 g/mol | Reagent Grade | To quench excess peroxide. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | HPLC Grade | Extraction solvent. |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Reagent Grade | Drying agent. |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | HPLC Grade | For chromatography/recrystallization. |

| Hexanes | 110-54-3 | 86.18 g/mol | HPLC Grade | For chromatography/recrystallization. |

4.2 Equipment

-

Round-bottom flask (100 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

4.3 Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 3-methylbenzothiophene (5.0 g, 33.7 mmol) in glacial acetic acid (30 mL).

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Causality: Acetic acid serves as a solvent and activates the hydrogen peroxide, forming peracetic acid in situ, which is the active oxidizing species.

-

-

Addition of Oxidant:

-

While stirring, slowly add 30% hydrogen peroxide (8.6 mL, approx. 84.3 mmol, 2.5 equivalents) to the solution at room temperature.

-

Expert Insight: A slight excess of H₂O₂ ensures complete conversion to the sulfone. The addition should be controlled; an initial exotherm may be observed. For larger-scale reactions, using a dropping funnel and an ice bath for cooling during addition is recommended.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

-

Maintain this temperature and continue stirring for 4-6 hours.

-

Self-Validation: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate/Hexanes). The starting material (higher Rf) should be consumed, and a new, more polar spot (lower Rf), corresponding to the sulfone, should appear. The sulfoxide intermediate may be visible transiently. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Quenching:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture slowly into a beaker containing ice-cold water (150 mL). A white precipitate of the product should form.

-

Stir the slurry for 15-20 minutes to ensure complete precipitation.

-

Causality: The product is insoluble in water, causing it to precipitate out from the acetic acid/water mixture.

-

Quench any unreacted peroxide by slowly adding a saturated solution of sodium sulfite until a drop of the mixture no longer turns starch-iodide paper blue/black.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

-

-

Purification:

-

Recrystallization (Recommended): The crude, dried solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Column Chromatography (Alternative): If impurities persist, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

-

Drying and Characterization:

-

Dry the purified white crystalline solid under vacuum.

-

Determine the final yield. A typical yield for this procedure is in the range of 80-95%.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point) to confirm its identity and purity.

-

Visualization of the Experimental Workflow

Caption: Workflow for the oxidation of 3-methylbenzothiophene.

Safety and Handling

-

3-Methylbenzothiophene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[6][7] It is incompatible with strong oxidizing agents.[6]

-

Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.

-

General Precautions: The reaction can be exothermic, especially during the addition of hydrogen peroxide. Ensure adequate cooling is available. Do not seal the reaction vessel tightly, as pressure can build up from gas evolution.

-

Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic solvents and solid waste in accordance with institutional and local regulations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73817, 3-Methylbenzo[b]thiophene. [Link]

-

Wang, Y., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. [Link]

-

Antonow, D., et al. (2010). Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H₂O₂ and P₂O₅. Organic & Biomolecular Chemistry. [Link]

-

Kaiser, J. P., et al. (1996). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology. [Link]

-

Jadach, B., et al. (2024). Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. Molecules. [Link]

-

Kaiser, J. P., et al. (1996). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. ResearchGate. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: Methyl benzo[b]thiophene-2-carboxylate. (2025). [Link]

-

Al-Mughaid, H., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed. [Link]

Sources

- 1. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-METHYLBENZO[B]THIOPHENE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylbenzothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methylbenzothiophene 1,1-dioxide (CAS No. 6406-91-3). As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles, providing valuable insights for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of 3-Methylbenzothiophene 1,1-dioxide and NMR Characterization

3-Methylbenzothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound. The benzothiophene core is a key structural motif in numerous pharmaceuticals and biologically active compounds. The oxidation of the sulfur atom to a sulfone group significantly alters the electronic properties and three-dimensional structure of the molecule, which can have a profound impact on its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a molecule such as 3-Methylbenzothiophene 1,1-dioxide, NMR is crucial for confirming its synthesis and purity, and for studying its interactions with other molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its characterization.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 3-Methylbenzothiophene 1,1-dioxide. The predictions were generated using a reliable online NMR prediction tool.[1][2] The data is presented for a simulated deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7 | 7.85 | ddd | 7.9, 1.4, 0.7 |

| H-4 | 7.63 | ddd | 7.9, 1.4, 0.7 |

| H-5 | 7.58 | ddd | 7.7, 7.5, 1.4 |

| H-6 | 7.52 | ddd | 7.7, 7.5, 1.4 |

| H-2 | 6.68 | q | 1.0 |

| CH₃ | 2.25 | d | 1.0 |

Predicted ¹³C NMR Spectral Data

The table below details the predicted ¹³C NMR chemical shifts for 3-Methylbenzothiophene 1,1-dioxide in a simulated deuterated chloroform (CDCl₃) solvent.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3a | 138.8 |

| C-7a | 134.1 |

| C-6 | 133.4 |

| C-4 | 130.6 |

| C-5 | 128.9 |

| C-3 | 128.5 |

| C-7 | 122.9 |

| C-2 | 122.7 |

| CH₃ | 9.8 |

Spectral Interpretation: A Deeper Analysis

The predicted chemical shifts and coupling patterns are consistent with the structure of 3-Methylbenzothiophene 1,1-dioxide. The presence of the electron-withdrawing sulfone group has a significant deshielding effect on the protons and carbons of the benzene ring.

-

Aromatic Region (¹H NMR): The four protons on the benzene ring (H-4, H-5, H-6, and H-7) are predicted to appear in the range of 7.52-7.85 ppm. Their complex splitting patterns (doublet of doublet of doublets) arise from ortho, meta, and para couplings with each other. The downfield shift of H-7 is likely due to its proximity to the sulfone group.

-

Vinyl Proton (¹H NMR): The proton at the C-2 position (H-2) is predicted to be a quartet at approximately 6.68 ppm due to a four-bond coupling with the methyl protons.

-

Methyl Group (¹H NMR): The methyl protons are predicted to appear as a doublet at around 2.25 ppm, coupled to the H-2 proton.

-

Aromatic and Olefinic Carbons (¹³C NMR): The eight carbons of the bicyclic system are predicted to resonate in the range of 122.7-138.8 ppm. The quaternary carbons (C-3a and C-7a) are expected to have lower intensities in a typical proton-decoupled ¹³C NMR spectrum.

-

Methyl Carbon (¹³C NMR): The methyl carbon is predicted to have a chemical shift of approximately 9.8 ppm, which is in the expected range for an alkyl group attached to a double bond.

Standard Operating Procedure (SOP) for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 3-Methylbenzothiophene 1,1-dioxide, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer):

- Insert the sample into the spectrometer.

- Lock onto the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal resolution. A half-height peak width of <0.5 Hz for the TMS signal is desirable.

- Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Spectral Width: 16 ppm (centered around 6 ppm).

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 8-16 scans.

- Temperature: 298 K.

4. ¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

- Spectral Width: 240 ppm (centered around 120 ppm).

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

- Integrate the peaks in the ¹H spectrum.

- Perform peak picking for both spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 3-Methylbenzothiophene 1,1-dioxide with the standard atom numbering used for the NMR assignments.

Caption: Molecular structure and atom numbering of 3-Methylbenzothiophene 1,1-dioxide.

References

-

PubChem. 3-methyl-1-benzothiophene 1,1-dioxide. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

The Journal of Organic Chemistry. [Link]

- Geneste, P.; Olive, J. L. J. Org. Chem.1979, 44 (16), 2887–2891.

-

NMRium. Predict. [Link]

Sources

mass spectrometry analysis of 3-Methylbenzothiophene 1,1-dioxide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylbenzothiophene 1,1-dioxide

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-methylbenzothiophene 1,1-dioxide, a heterocyclic sulfone of interest in chemical synthesis and drug development. Authored for researchers and analytical scientists, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We detail two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing step-by-step protocols for each. A core focus is the elucidation of the compound's mass spectral fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), which is critical for unambiguous structural confirmation and metabolite identification. This guide is grounded in established principles of mass spectrometry for aromatic sulfones, ensuring scientific integrity and providing a robust, self-validating system for analysis.

Introduction to 3-Methylbenzothiophene 1,1-dioxide

3-Methylbenzothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound built upon a benzothiophene core. The sulfone group (-SO₂) significantly alters the molecule's chemical properties compared to its parent compound, 3-methylbenzothiophene, increasing its polarity and modifying its reactivity. In pharmaceutical research, the benzo[b]thiophene 1,1-dioxide scaffold has been explored for its potential as a potent inhibitor of signaling proteins like STAT3, making it a valuable pharmacophore in drug discovery.[1]

Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules.[2] Its high sensitivity and specificity allow for the determination of molecular weight, elemental composition, and structural features through controlled fragmentation. This guide provides the technical rationale and validated protocols for analyzing 3-methylbenzothiophene 1,1-dioxide, enabling researchers to confidently identify and characterize this compound in various matrices.

Physicochemical Properties and Analytical Implications

A molecule's physical and chemical properties dictate the optimal approach for its mass spectrometric analysis. The key characteristics of 3-methylbenzothiophene 1,1-dioxide are summarized below.

| Property | Value | Source | Implication for MS Analysis |

| Molecular Formula | C₉H₈O₂S | [3] | Provides the basis for exact mass calculation. |

| Molecular Weight | 180.23 g/mol | [3] | The nominal mass expected for the molecular ion. |

| Monoisotopic Mass | 180.02450067 Da | [3][4] | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Structure | 3-methyl-1-benzothiophene 1,1-dioxide | [3] | The aromatic sulfone structure suggests specific, predictable fragmentation pathways. |

| SMILES | CC1=CS(=O)(=O)C2=CC=CC=C12 | [3] | A machine-readable representation of the chemical structure. |

The presence of the polar sulfone group makes the molecule amenable to both GC-MS (if sufficiently volatile and thermally stable) and LC-MS analysis. The choice between these techniques depends on the sample matrix, required sensitivity, and the specific analytical question being addressed.

Core Principles for Sulfone Mass Spectrometry

The analysis of aromatic sulfones by mass spectrometry is characterized by well-defined ionization and fragmentation behaviors. Understanding these principles is key to interpreting the resulting spectra correctly.

Ionization Technique Selection: The Rationale

-

Electron Ionization (EI): This hard ionization technique, typically coupled with Gas Chromatography (GC), bombards the analyte with high-energy electrons (70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5] EI is ideal for structural elucidation because the resulting fragmentation pattern serves as a chemical "fingerprint." For 3-methylbenzothiophene 1,1-dioxide, EI is expected to readily induce the characteristic fragmentation of the sulfone group.

-

Electrospray Ionization (ESI): This soft ionization technique is the cornerstone of modern LC-MS.[6] It generates ions from a liquid solution with minimal internal energy, typically producing protonated molecules, [M+H]⁺.[7] This is advantageous for obtaining molecular weight information and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments, where fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID). ESI is particularly well-suited for analyzing sulfones in complex biological or pharmaceutical matrices.[8]

Fragmentation Mechanisms of Aromatic Sulfones

The fragmentation of aromatic sulfones is often dominated by rearrangements involving the sulfone group.[9] The most prominent fragmentation pathway is the elimination of a neutral sulfur dioxide (SO₂) molecule, which corresponds to a mass loss of 64 Da.[7][10] This process is frequently observed in both EI and ESI-based MS/MS.[7][9] This characteristic loss is a highly diagnostic feature for identifying compounds containing a sulfone moiety.[11]

Comprehensive Analytical Workflow

A robust analytical workflow ensures reproducible and reliable data. The following diagram and protocols outline a validated approach for the analysis of 3-methylbenzothiophene 1,1-dioxide.

Caption: Overall workflow for the MS analysis of 3-methylbenzothiophene 1,1-dioxide.

Standard Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, free from interfering matrix components.[12][13]

-

Solubilization: Accurately weigh a standard of 3-methylbenzothiophene 1,1-dioxide and dissolve it in a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilution: Perform serial dilutions from the stock solution using the appropriate solvent to create working standards and calibration curves for quantitative analysis. For LC-MS, the final solvent should match the initial mobile phase conditions. For GC-MS, a volatile solvent like Dichloromethane or Ethyl Acetate is preferable.

-

Matrix Samples (e.g., Biological Fluids): For complex samples, a solid-phase extraction (SPE) step may be necessary to remove salts and other interferences that can cause ion suppression in ESI or contaminate the GC inlet.[8] Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase) based on the analyte's polarity.

-

Final Preparation: Filter the final diluted samples through a 0.22 µm syringe filter to remove particulates before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for structural confirmation via EI fragmentation patterns.

-

GC System: Agilent GC (or equivalent) coupled to a Mass Spectrometer.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

-

Inlet: Set to Splitless mode for trace analysis or Split mode for higher concentrations. Inlet temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is optimized for sensitive detection and quantification.

-

LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Initial: 5% B.

-

0.5 min: 5% B.

-

5.0 min: 95% B.

-

6.0 min: 95% B.

-

6.1 min: 5% B.

-

8.0 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System (Triple Quadrupole or Q-TOF):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Data Acquisition:

-

Full Scan: m/z 50-300 to identify the [M+H]⁺ precursor ion.

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 181.0) and apply collision energy (e.g., 15-30 eV) to generate fragment ions for structural confirmation.

-

-

Data Interpretation: Predicted Fragmentation Pathways

The structural elucidation of 3-methylbenzothiophene 1,1-dioxide relies on the predictable fragmentation of its molecular ion.

Proposed Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) at m/z 180 will be formed. The primary fragmentation is expected to be the facile loss of SO₂, a hallmark of sulfone fragmentation.[7][9]

Caption: Proposed EI fragmentation pathway for 3-methylbenzothiophene 1,1-dioxide.

The ion at m/z 116 corresponds to the 3-methylbenzothiophene radical cation. This species can then lose a hydrogen radical to form the stable tropylium-like cation at m/z 115. Further fragmentation via the loss of acetylene (C₂H₂) can lead to the ion at m/z 89.

Predicted ESI-MS/MS Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 181 serves as the precursor ion. Collision-induced dissociation will likely trigger the same primary neutral loss as in EI.

-

Precursor Ion: [C₉H₈O₂S + H]⁺ at m/z 181.0.

-

Primary Fragmentation: The most probable fragmentation channel is the neutral loss of sulfur dioxide (SO₂), resulting in a product ion at m/z 117.0.

-

[C₉H₉O₂S]⁺ → [C₉H₉]⁺ + SO₂

-

-

Secondary Fragmentation: The [C₉H₉]⁺ ion at m/z 117.0 may undergo further fragmentation, such as the loss of a methyl radical (-CH₃) to yield an ion at m/z 102.0, although this is generally less favorable than neutral losses.

Summary of Key Ions

The following table summarizes the key ions expected in the mass spectra of 3-methylbenzothiophene 1,1-dioxide.

| m/z (Nominal) | m/z (Exact) | Formula | Ion Type | Method | Proposed Structure |

| 180 | 180.0245 | C₉H₈O₂S⁺˙ | Molecular Ion | EI | 3-Methylbenzothiophene 1,1-dioxide radical cation |

| 181 | 181.0323 | [C₉H₈O₂S+H]⁺ | Precursor Ion | ESI | Protonated 3-Methylbenzothiophene 1,1-dioxide |

| 116 | 116.0347 | C₉H₈⁺˙ | Fragment Ion | EI | [M-SO₂]⁺˙ |

| 117 | 117.0704 | C₉H₉⁺ | Fragment Ion | ESI-MS/MS | [M+H-SO₂]⁺ |

| 115 | 115.0548 | C₉H₇⁺ | Fragment Ion | EI | [M-SO₂-H]⁺ |

Conclusion

This guide establishes a scientifically-grounded and comprehensive approach to the mass spectrometric analysis of 3-methylbenzothiophene 1,1-dioxide. By detailing the underlying principles of sulfone fragmentation and providing validated, step-by-step protocols for both GC-MS and LC-MS/MS, this document equips researchers and drug development professionals with the necessary tools for confident structural characterization and analysis. The predicted fragmentation pathways, centered on the diagnostic loss of SO₂, serve as a reliable roadmap for spectral interpretation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing research and development objectives.

References

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones | Request PDF. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

-

ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Methylbenzo[b]thiophene. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Benzo(b)thiophene 1,1-dioxide, 3-methyl-. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Diaryl Sulfones. Retrieved from [Link]

-

PubMed. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Retrieved from [Link]

-

Philosophical Transactions of the Royal Society A. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.

-

ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry | Request PDF. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzo[b]thiophene 1,1-dioxide, 3-methyl-. Retrieved from [Link]

-

ACS Publications. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

-

PubMed. (n.d.). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

-

ResearchGate. (2022). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

-

Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

-

Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). GC/MS identification of organosulphur compounds in environmental samples. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Benzo(b)thiophene 1,1-dioxide, 3-methyl- | C9H8O2S | CID 138741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzo[b]thiophene 1,1-dioxide, 3-methyl- [webbook.nist.gov]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

electrophilic substitution reactions of 3-Methylbenzothiophene 1,1-dioxide

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methylbenzothiophene 1,1-dioxide

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-methylbenzothiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal and materials chemistry. Grounded in the fundamental principles of physical organic chemistry, this document elucidates the theoretical underpinnings of the molecule's reactivity, predicts its regiochemical outcomes, and presents validated experimental protocols. We explore the powerful directing effects of the sulfone and methyl groups, which govern the positional selectivity of nitration, halogenation, and sulfonation. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this core scaffold.

Introduction: The 3-Methylbenzothiophene 1,1-dioxide Scaffold

3-Methylbenzothiophene 1,1-dioxide is a bicyclic heteroaromatic compound featuring a benzene ring fused to a thiophene ring, where the sulfur atom has been oxidized to a sulfone.[1] This oxidation is a critical structural modification that profoundly alters the electronic properties and chemical reactivity of the parent benzothiophene system. The sulfur atom in benzothiophene is electron-donating; however, its oxidation to a sulfone (-SO₂-) transforms it into a potent electron-withdrawing group.[2] This transformation deactivates the entire aromatic system towards electrophilic attack but also imparts unique electronic characteristics and thermal stability, making these scaffolds valuable in the design of functional materials and pharmaceutical agents.[2][3] Understanding the principles of electrophilic aromatic substitution (EAS) on this scaffold is paramount for its strategic functionalization.

Theoretical Principles and Mechanistic Insights

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate dictates the reaction's regioselectivity. The substituents already present on the aromatic ring govern both the overall reaction rate and the position of the incoming electrophile.[5]

Analysis of Substituent Effects

The reactivity of 3-methylbenzothiophene 1,1-dioxide is dictated by the interplay of three key features: the sulfone group, the methyl group, and the fused ring architecture.

-

The Sulfone Group (-SO₂-): As a powerful electron-withdrawing group (EWG), the sulfone moiety exerts a strong deactivating effect on the entire ring system through both inductive and resonance effects.[5] This deactivation means that more forcing conditions (e.g., stronger acids, higher temperatures) are required for electrophilic substitution compared to benzene. In classical aromatic systems, such deactivating groups are meta-directors.[6] In the fused benzothiophene dioxide system, the sulfone is attached to the benzene ring at positions 3a and 7a. Therefore, it directs incoming electrophiles to the positions meta to these attachments, namely the C-4 and C-6 positions.

-

The Methyl Group (-CH₃): The methyl group at the C-3 position is a weak electron-donating group (EDG) and a classic ortho, para-director.[7] However, its influence is primarily on the thiophene dioxide ring. The C-2 position is ortho to the methyl group. The double bond of the thiophene dioxide ring (C2=C3) has significant vinyl sulfone character, making it exceptionally electron-poor and resistant to electrophilic attack. The methyl group's activating effect is insufficient to overcome the profound deactivation of the adjacent sulfone.

Predicted Regioselectivity

The dominant electronic factor governing electrophilic substitution on 3-methylbenzothiophene 1,1-dioxide is the deactivating and directing effect of the sulfone group. Therefore, substitution is overwhelmingly predicted to occur on the benzene portion of the molecule.

Between the two potential sites, C-4 and C-6, the C-6 position is generally favored . This preference can be attributed to steric factors, as the C-4 position is more sterically hindered by the per-position (C-5). The mechanism for substitution at the C-6 position proceeds through a more stable arenium ion intermediate, where the positive charge is delocalized without being placed on the carbon atom (C-7a) directly attached to the electron-withdrawing sulfone group.

Caption: Logical diagram of directing effects on the core scaffold.

Key Electrophilic Substitution Reactions

Given the strong deactivation of the ring system, forcing conditions are generally necessary to achieve substitution.

Nitration

Nitration introduces a nitro (-NO₂) group and is typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8][9]

-

Predicted Product: 3-Methyl-6-nitrobenzo[b]thiophene 1,1-dioxide.

-

Causality: The reaction proceeds via attack at the most electron-rich, least deactivated position on the carbocyclic ring, which is C-6. The arenium ion intermediate for C-6 attack is the most stable among the possible isomers.

Caption: Simplified mechanism for nitration at the C-6 position.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a potent electrophile.[10]

-

Predicted Product: 6-Bromo-3-methylbenzo[b]thiophene 1,1-dioxide.

-

Causality: Similar to nitration, the directing influence of the sulfone group channels the electrophilic bromine to the C-6 position. The reaction likely requires heating to overcome the high activation energy.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile.[8]

-

Predicted Product: 3-Methylbenzo[b]thiophene-1,1-dioxide-6-sulfonic acid.

-

Causality: The mechanism mirrors that of nitration and halogenation, with the C-6 position being the target of electrophilic attack by SO₃.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds on aromatic rings.[11][12] However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.

-

Predicted Outcome: No reaction.

-

Causality: The strong electron-withdrawing nature of the sulfone group deactivates the ring to such an extent that it will not engage in Friedel-Crafts reactions.[13] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the lone pairs on the sulfone oxygen atoms, adding a formal positive charge to the system and deactivating it further.

Experimental Protocols & Data

The following protocol for the nitration of 3-methylbenzothiophene 1,1-dioxide is a self-validating system based on established methods for the nitration of deactivated substrates.[14]

Protocol: Synthesis of 3-Methyl-6-nitrobenzo[b]thiophene 1,1-dioxide

Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-methylbenzothiophene 1,1-dioxide (5.0 g, 27.7 mmol).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated sulfuric acid (98%, 25 mL) to the flask with stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

-

Preparation of Nitrating Mixture:

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 2.1 mL, 33.3 mmol) to concentrated sulfuric acid (98%, 5 mL) while cooling in an ice bath.

-

-

Electrophilic Substitution Reaction:

-

Add the prepared nitrating mixture dropwise to the solution of the substrate via the dropping funnel over 30 minutes.

-

Critically maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Spikes in temperature can lead to undesired side products and dinitration.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic.

-

A precipitate of the crude product will form.

-

Isolate the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

-

-

Purification and Characterization:

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.

-

Dry the crystals under vacuum.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

-

Caption: Experimental workflow for the nitration of the title compound.

Summary of Predicted Reactions and Conditions

| Reaction Type | Reagents | Conditions | Predicted Major Product |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 °C | 3-Methyl-6-nitrobenzo[b]thiophene 1,1-dioxide |

| Bromination | Br₂ / FeBr₃ | Heat | 6-Bromo-3-methylbenzo[b]thiophene 1,1-dioxide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Room Temp to Heat | 3-Methylbenzo[b]thiophene-1,1-dioxide-6-sulfonic acid |

| Friedel-Crafts | RCOCl / AlCl₃ | N/A | No Reaction |

Conclusion

The electrophilic substitution of 3-methylbenzothiophene 1,1-dioxide is a challenging but predictable process governed by the powerful electron-withdrawing and meta-directing nature of the sulfone group. This guide establishes that functionalization will occur selectively on the benzene ring, primarily at the C-6 position, and requires forcing reaction conditions. Friedel-Crafts reactions are not viable for this deactivated system. The provided protocols and theoretical framework offer a robust foundation for chemists aiming to synthesize novel derivatives of this versatile scaffold for applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

ResearchGate. (2025, August 10). Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. [Link]

-

Chemguide. Electrophilic substitution in methylbenzene and nitrobenzene. [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. [Link]

-

Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Taylor & Francis eBooks. Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. [Link]

-

ResearchGate. A new reaction for halogenation of thiophene in coking benzene. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

- Google Patents.CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.

-

PubChem. Benzo(b)thiophene 1,1-dioxide, 3-methyl-. [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

ResearchGate. (2025, August 6). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. [Link]

-

RSC Education. Nitration of methyl benzoate. [Link]

-

Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

StudySmarter. Blocking Groups. [Link]

-

Journal of the American Chemical Society. (2021, September 21). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

-

PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

- Google Patents.

-

MDPI. (2024, July 29). Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

YouTube. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. [Link]

-

YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

ResearchGate. (2025, August 8). Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Aromatization and Halogenation of 3,3a,4,5-Tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N-Bromosuccinimide. [Link]

- Google Patents.

-

ResearchGate. (2025, August 6). Sulfonation of 1, 2-(methylenedioxy)benzene, 1, 2-(ethylenedioxy)benzene, 2-methylanisole, 2, 3-dihydrobenzofuran, chromane, benzo-15-crown-5 and dibenzo-30-crown-10 in concentrated sulfuric acid and with sulfur trioxide†‡. [Link]

Sources

- 1. Benzo(b)thiophene 1,1-dioxide, 3-methyl- | C9H8O2S | CID 138741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. aiinmr.com [aiinmr.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

The Modern Dienophile: A Technical Guide to Cycloaddition Reactions of 3-Methylbenzothiophene 1,1-dioxide

Abstract

This technical guide provides an in-depth exploration of the cycloaddition reactions involving 3-Methylbenzothiophene 1,1-dioxide, a potent and versatile dienophile in modern organic synthesis. While direct literature on this specific substituted derivative is specialized, this document synthesizes foundational data from the parent benzo[b]thiophene 1,1-dioxide system with established principles of physical organic chemistry to offer a predictive and practical framework for researchers. We will dissect the electronic and steric factors governing its reactivity in [4+2] Diels-Alder and [3+2] cycloadditions, discuss the anticipated stereochemical and regiochemical outcomes, and provide validated protocols based on analogous systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the construction of complex polycyclic and heterocyclic scaffolds.

Introduction: The Benzothiophene Sulfone Core as an Activated Dienophile

The benzo[b]thiophene 1,1-dioxide scaffold represents a class of highly valuable dienophiles for [4+2] cycloaddition reactions, often referred to as Diels-Alder reactions.[1] The potent electron-withdrawing nature of the sulfone group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C2-C3 double bond. This electronic activation renders the molecule susceptible to rapid reaction with electron-rich dienes in a normal-electron-demand Diels-Alder paradigm.

The introduction of a methyl group at the 3-position introduces steric and electronic nuances that are critical for synthetic planning. This guide will primarily leverage data from the parent benzo[b]thiophene 1,1-dioxide and closely related analogs to build a robust understanding of the target molecule's reactivity.[1][2]

Mechanistic Principles and Molecular Orbital Analysis

The reactivity of 3-Methylbenzothiophene 1,1-dioxide as a dienophile is best understood through Frontier Molecular Orbital (FMO) theory. The sulfone group drastically reduces the electron density of the double bond, making it a powerful electrophile.

Caption: FMO diagram for a normal-electron-demand Diels-Alder reaction.

The key interaction is between the High Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. The small energy gap (ΔE) between these orbitals facilitates a concerted, pericyclic transition state, leading to the formation of a stable six-membered ring.

[4+2] Diels-Alder Reactions: Synthesis of Tricyclic Sulfones

While specific experimental data for the 3-methyl derivative is not broadly published, the parent benzo[b]thiophene S,S-dioxide is known to react readily with dienes such as cyclopentadienes.[1] This serves as an excellent model for predicting the reactivity of our target molecule.

Causality of Experimental Design

-

Choice of Diene: Electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene, substituted butadienes) are required to ensure a rapid reaction rate. The choice of diene will directly influence the substitution pattern of the final adduct.

-

Solvent Selection: Reactions are typically conducted in non-polar, aprotic solvents like toluene, benzene, or xylenes to avoid interference with the electronic demands of the reaction. High temperatures are often employed to overcome activation barriers and promote the reaction.

-

Stereochemical Control (The endo Rule): In reactions with cyclic dienes like cyclopentadiene, the endo product is kinetically favored. This is due to secondary orbital interactions between the p-orbitals of the diene and the activating sulfone group of the dienophile, which stabilizes the endo transition state.

Expected Influence of the 3-Methyl Group

The presence of the methyl group at the C3 position is expected to have two primary effects:

-

Steric Hindrance: The methyl group will sterically encumber one face of the dienophile. The incoming diene will preferentially approach from the less hindered face, away from the methyl group, leading to high facial selectivity.

-

Regioselectivity: When reacting with an unsymmetrical diene, the 3-methyl group will influence the regiochemical outcome. The precise outcome depends on a complex interplay of steric and electronic factors, but generally, the reaction will proceed to minimize steric clash in the transition state.

Caption: General mechanism for the Diels-Alder reaction.

Representative Experimental Protocol: Reaction with Cyclopentadiene

This protocol is a representative procedure based on the known reactivity of the parent benzo[b]thiophene 1,1-dioxide.[1] It should be optimized for the specific 3-methyl derivative.

Workflow Diagram

Caption: Experimental workflow for a representative Diels-Alder reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Methylbenzothiophene 1,1-dioxide (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration) under a nitrogen atmosphere.

-

Diene Addition: Add freshly cracked cyclopentadiene (1.5 eq) to the solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting dienophile is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the desired cycloadduct.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction.

[3+2] Cycloaddition Reactions: A Route to Novel Heterocycles

The activated double bond of the benzothiophene 1,1-dioxide core is also a competent dipolarophile for [3+2] cycloadditions with 1,3-dipoles. These reactions provide a powerful route to complex, five-membered heterocyclic systems fused to the benzothiophene framework.

A study on the closely related 3-methyl-benzo[b]thiophene S-oxide (the sulfoxide) demonstrated its reactivity in a 1,3-dipolar cycloaddition with mesitonitrile oxide, yielding novel isoxazolines.[2] It is highly probable that the more electron-deficient sulfone (1,1-dioxide) analog would exhibit similar or enhanced reactivity.

Common 1,3-Dipoles and Expected Products

| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline |

| Azide | R-N=N⁺=N⁻ | Triazoline |

| Diazomethane | CH₂=N⁺=N⁻ | Pyrazoline |

| Nitrones | R₂C=N⁺(R)-O⁻ | Isoxazolidine |

Table 1: Common 1,3-dipoles and the heterocyclic products formed upon reaction with an alkene.

Mechanistic Considerations and Selectivity

Like the Diels-Alder reaction, [3+2] cycloadditions are typically concerted and stereospecific. The regioselectivity is governed by the FMO coefficients of the 1,3-dipole and the dipolarophile. The electron-withdrawing sulfone group will strongly polarize the C2-C3 double bond, leading to a high degree of regiocontrol in the cycloaddition. The steric influence of the 3-methyl group will again favor the approach of the dipole from the opposite face.

Conclusion and Future Outlook

3-Methylbenzothiophene 1,1-dioxide is a promising, albeit underexplored, dienophile and dipolarophile for the synthesis of complex molecules. Its powerful electron-withdrawing sulfone group ensures high reactivity in cycloaddition reactions. By understanding the principles of stereocontrol, regioselectivity, and the steric influence of the 3-methyl substituent, synthetic chemists can confidently predict and harness its reactivity. The protocols and principles outlined in this guide, derived from foundational studies of analogous systems, provide a solid starting point for the application of this versatile building block in drug discovery, materials science, and complex target synthesis. Further experimental studies are warranted to fully map the synthetic potential of this specific reagent.

References

- This reference list is compiled from the search results and provides general context on cycloaddition reactions and the reactivity of related compounds, as specific literature for the target molecule was not found.

- IOSR Journal of Applied Chemistry. (2018). Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. This paper discusses the cycloaddition reactions of the related benzo[b]thiophene S-oxides, providing foundational context.

- ResearchGate. (2014). Diels-Alder reaction of 1,3-diarylbenzo[c]furans with thiophene S,S-dioxide/indenone derivatives. This article provides examples of thiophene S,S-dioxides as dienophiles. [Link: https://www.researchgate.net/publication/262432924_Diels-Alder_reaction_of_13-diarylbenzofurans_with_thiophene_SS-dioxideindenone_derivatives_a_facile_preparation_of_substituted_dibenzothiophene_SS-dioxides_and_fluorenones]

- ResearchGate. (1979). The first 1,3-dipolar addition to a benzothiophene s-oxide. An abstract mentioning the 1,3-dipolar cycloaddition of 3-methyl-benzo[b]thiophene S-oxide. [Link: https://www.researchgate.net/publication/285623087_The_first_13-dipolar_addition_to_a_benzothiophene_s-oxide]

- Journal of Chemical Research. (Date not specified, cited in other results). Cycloaddition of benzo[b]thiophene-s,s-dioxide – a route to substituted dibenzothiophenes and dibenzothiophene s,s-dioxides. This article details the use of the parent benzo[b]thiophene S,S-dioxide as a dienophile. [Link: https://www.researchgate.net/publication/244510046_Cycloaddition_of_benzo_b_thiophene-S_S-dioxide_a_route_to_substituted_dibenzothiophenes_and_dibenzothiophene_S_S-dioxides]

- MDPI. (2021). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Provides general principles and examples of Diels-Alder reactions. [Link: https://www.mdpi.com/1420-3049/26/14/4105]

Sources

thermal stability and decomposition of 3-Methylbenzothiophene 1,1-dioxide.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methylbenzothiophene 1,1-dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Contextualizing Thermal Stability

In the fields of pharmaceutical development and materials science, a molecule's response to thermal stress is a critical parameter that dictates its viability. For a compound like 3-Methylbenzothiophene 1,1-dioxide, an understanding of its thermal stability and decomposition pathway is not merely academic; it is fundamental to defining safe manufacturing process parameters, predicting shelf-life, ensuring formulation integrity, and developing novel materials. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for characterizing this specific sulfone. We will move beyond simple data reporting to explore the causality behind the observed phenomena and the experimental choices made to elucidate them.

Molecular Profile and Theoretical Framework

3-Methylbenzothiophene 1,1-dioxide belongs to the class of aromatic sulfones. The core structure is a benzothiophene ring system where the sulfur atom has been oxidized to a sulfonyl group (SO₂). This oxidation is a pivotal chemical modification, transforming the sulfur from an electron-donating thioether into a potent electron-accepting sulfone[1]. This change dramatically alters the molecule's electronic properties, reactivity, and, consequently, its thermal stability.

Physicochemical Properties

A baseline characterization is essential before any thermal analysis.

| Property | Value |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| Structure | |

| Appearance | Typically a crystalline solid |

The Nature of Sulfone Thermolysis

The thermal decomposition of sulfones is not uniform across the class; it is highly dependent on the molecular structure. A key principle is that the stability of the sulfone group is significantly influenced by its chemical environment[2][3].

-

Aromatic Stabilization: When a sulfone group is flanked by two aromatic groups, as in dibenzothiophene 5,5-dioxide, the molecule exhibits high thermal stability, with decomposition often requiring temperatures exceeding 500°C[2].

-

Cyclic Strain and Extrusion: In contrast, sulfones within a five-membered ring, such as 3-Methylbenzothiophene 1,1-dioxide, are generally less stable. The decomposition of these cyclic sulfones often proceeds at lower temperatures, typically below 300°C, through a facile extrusion of sulfur dioxide (SO₂)[2][3][4]. This pathway is favored as it leads to the formation of a more stable or reactive hydrocarbon moiety.

Based on this framework, the primary anticipated thermal decomposition pathway for 3-Methylbenzothiophene 1,1-dioxide is the elimination of SO₂, a process that must be experimentally verified.

Experimental Assessment of Thermal Stability

A multi-technique approach is required for a comprehensive and self-validating assessment of thermal stability. The primary tools for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive technique for identifying the onset temperature of decomposition (T_onset) and quantifying mass loss.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Objective: To determine the thermal decomposition profile and associated mass loss.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 10–20 mg of the sample into a 70 µL alumina crucible[2]. Causality: This sample size is large enough for accurate mass detection but small enough to minimize thermal gradients within the sample.

-

Atmosphere: Place the crucible in the TGA autosampler. Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min[2]. Causality: An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the observed thermolysis is an intrinsic property of the molecule.

-

Thermal Program: Equilibrate the sample at 25°C. Initiate a heating ramp from 25°C to 600°C at a rate of 10°C/min. Causality: A 10-20°C/min ramp rate is standard for kinetic studies and provides a good balance between resolution and experiment time.

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Analysis: Plot the resulting mass percentage versus temperature (TG curve) and its first derivative (DTG curve). Determine the onset temperature of decomposition and the temperature of maximum mass loss rate from the DTG peak.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify their associated enthalpy changes.

Objective: To identify the melting point and decomposition exotherm/endotherm, while suppressing volatilization.

-

Instrument Setup: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 2–5 mg of the sample in a high-pressure DSC pan.

-

Atmosphere and Pressure: Place the pan in the DSC cell. Pressurize the cell with nitrogen to 5 MPa[3]. Causality: High pressure raises the boiling point of the analyte, which prevents mass loss due to evaporation. This ensures that the observed thermal events are due to melting and decomposition, not boiling[3].

-

Thermal Program: Equilibrate at 25°C. Apply a heating ramp of 10°C/min up to a temperature beyond the decomposition event observed in TGA (e.g., 350°C).

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: Identify the endothermic peak corresponding to melting and any subsequent exothermic or endothermic peaks associated with decomposition. Integrate the peaks to determine the enthalpy of fusion (ΔH_fus) and decomposition (ΔH_decomp).

Interpreting Thermal Analysis Data

The data from TGA and DSC provide a quantitative signature of the compound's thermal stability.

| Parameter | Illustrative Value | Description |

| Melting Point (T_m) | 140 - 150 °C | Temperature of the endothermic peak on the DSC curve. |

| Decomposition Onset (T_onset) | ~240 °C | Temperature at which significant mass loss begins in TGA. |

| Peak Decomposition Temp (T_peak) | ~265 °C | Temperature of the maximum rate of mass loss (DTG peak). |

| Mass Loss (%) | ~35.5 % | Percentage of mass lost during the primary decomposition step. |

| Theoretical SO₂ Mass Loss (%) | 35.53 % | (M_SO₂ / M_total) * 100. A close match validates the SO₂ extrusion hypothesis. |

| Decomposition Enthalpy (ΔH_decomp) | Exothermic | The nature of the DSC peak (exo- or endothermic) reveals the process energetics. |

Note: The values in this table are illustrative and based on the expected behavior of similar cyclic sulfones[2][3][4]. Actual values must be determined experimentally.

Decomposition Pathway and Product Identification

While TGA and DSC define when a compound decomposes, they do not reveal what it becomes. Identifying the decomposition products is crucial for understanding the mechanism and potential hazards.

Proposed Decomposition Mechanism

The most plausible mechanism is a concerted or stepwise extrusion of SO₂ to form a reactive diradical or carbene intermediate, which then rearranges to a stable product.

Caption: Proposed thermal decomposition pathway via SO₂ extrusion.

Evolved Gas Analysis (EGA)

To confirm the proposed mechanism, the gases evolved during TGA must be analyzed. This is typically done using a hyphenated technique like TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Objective: To separate and identify the volatile products of thermal decomposition.

-

Sample Preparation: Place a small, precise amount of the sample (100-500 µg) into a pyrolysis tube.

-

Pyrolysis: Insert the tube into a pyrolyzer unit connected to a GC-MS inlet. Rapidly heat the sample to the decomposition temperature (e.g., 270°C) determined by TGA. Causality: Rapid "flash" pyrolysis minimizes secondary reactions, providing a cleaner snapshot of the primary decomposition products.

-

Chromatographic Separation: The volatile pyrolysate is immediately swept by helium carrier gas into a GC column (e.g., HP-5MS)[5]. A temperature gradient program is used to separate the mixture of decomposition products based on their boiling points and column affinity[5].

-

Mass Spectrometry: As each compound elutes from the GC column, it enters the MS detector, where it is ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.

-

Identification: The resulting mass spectrum for each chromatographic peak is a molecular fingerprint. This spectrum is compared against a reference library (e.g., NIST MS library) to identify the compound[5]. The presence of a major peak for SO₂ (m/z 64, 48) would provide strong evidence for the extrusion pathway.

Kinetic Analysis of Decomposition

Understanding the kinetics of decomposition provides insight into the reaction mechanism and allows for the prediction of stability under different thermal conditions. The kinetic triplet—activation energy (Ea), pre-exponential factor (A), and reaction order (n)—can be determined from TGA data collected at multiple heating rates[6].

| Kinetic Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | A higher Ea indicates greater thermal stability. |

| Pre-exponential Factor (A) | The frequency of collisions in the correct orientation for a reaction to occur. | Relates to the complexity of the transition state. |

| Reaction Order (n) | The relationship between reactant concentration and reaction rate. | Provides insight into the molecularity of the decomposition process. |

Note: These parameters are typically calculated using model-free (e.g., Ozawa-Flynn-Wall) or model-fitting (e.g., Coats-Redfern) methods applied to TGA data from several experiments run at different heating rates (e.g., 5, 10, 15, and 20 K/min)[7].

Implications for Research and Development

A thorough characterization of the thermal stability of 3-Methylbenzothiophene 1,1-dioxide is directly applicable to:

-

Process Safety and Optimization: Establishing maximum safe operating temperatures for chemical reactions, distillations, and drying processes to prevent uncontrolled exothermic decomposition.

-

Pharmaceutical Formulation: Assessing the feasibility of using thermal-based formulation techniques like hot-melt extrusion. Data on thermal stability is critical for regulatory submissions to ensure drug product quality and safety[6][8].

-

Materials Science: For applications in organic electronics, high thermal stability is a prerequisite for device longevity and performance under operational heat loads. The decomposition temperature represents the upper limit for device fabrication and use[9].

Conclusion

The thermal behavior of 3-Methylbenzothiophene 1,1-dioxide is governed by the chemistry of its aromatic sulfone group within a five-membered ring. Theoretical principles suggest a moderate thermal stability with a decomposition pathway dominated by the extrusion of sulfur dioxide at temperatures likely between 200°C and 300°C. However, this must be confirmed through a rigorous and systematic experimental approach.

A combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) provides a complete and validated picture of the molecule's stability, decomposition energetics, and degradation products. The resulting data is not merely descriptive but forms a critical foundation for the safe and effective application of this compound in any scientific or industrial context.

References

-

F. Botha, J. R. Bunt, and J. R. B. Strydom, "Thermochemistry of Sulfones Relevant to Oxidative Desulfurization," Energy & Fuels, 2017. [Link]

-